N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a benzoxazole moiety, a phenyl group, and a methylphenoxyacetamide group.
Preparation Methods
The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzoxazole core, which can be achieved by cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic conditions. The resulting benzoxazole intermediate is then subjected to further functionalization to introduce the phenyl and methylphenoxyacetamide groups. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .
Chemical Reactions Analysis
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole or phenyl rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may exert its effects through photoinduced electron transfer (PET) reactions, where it transfers an electron from the benzoxazole moiety to the phenyl ring upon excitation by light. This process leads to the formation of radical cations, which can react with other molecules, resulting in various biological effects .
Comparison with Similar Compounds
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide can be compared with other similar compounds, such as:
2-Methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide: This compound has a similar benzoxazole core but differs in the substituents on the phenyl ring and the acetamide group.
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide: This compound lacks the methylphenoxy group, making it structurally simpler.
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetamide: This compound has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22N2O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H22N2O3/c1-15-7-9-20(10-8-15)28-14-23(27)25-19-6-4-5-18(13-19)24-26-21-11-16(2)17(3)12-22(21)29-24/h4-13H,14H2,1-3H3,(H,25,27) |
InChI Key |
LUGRNUWRACSVPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=C(C(=C4)C)C |
Origin of Product |
United States |
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